molecular formula C13H11Cl2N3O4S B12695622 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide CAS No. 106532-62-1

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide

Cat. No.: B12695622
CAS No.: 106532-62-1
M. Wt: 376.2 g/mol
InChI Key: SVKIXULRQREKDR-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is an organic compound with the molecular formula C13H10Cl2N2O4S. This compound is known for its complex structure, which includes a benzisothiazole ring, nitro group, and multiple chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

106532-62-1

Molecular Formula

C13H11Cl2N3O4S

Molecular Weight

376.2 g/mol

IUPAC Name

3-chloro-N-[1-(3-chloropropanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]propanamide

InChI

InChI=1S/C13H11Cl2N3O4S/c14-5-3-11(19)16-13-9-7-8(18(21)22)1-2-10(9)17(23-13)12(20)4-6-15/h1-2,7H,3-6H2

InChI Key

SVKIXULRQREKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=O)CCCl)SN2C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps. One common method includes the reaction of 3-chloropropanoyl chloride with 5-nitro-2,1-benzisothiazol-3(1H)-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with 3-chloropropanamide to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzisothiazole derivatives.

Scientific Research Applications

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzisothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the chlorine atoms can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(3-chloro-1-oxopropyl)propanamide: A simpler analog with similar reactivity but lacking the benzisothiazole ring.

    5-Nitro-2,1-benzisothiazol-3(1H)-amine: A precursor in the synthesis of the target compound.

    3-Chloropropanamide: Another precursor used in the synthesis.

Uniqueness

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is unique due to its combination of a benzisothiazole ring, nitro group, and multiple chlorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

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